Structural Differentiation via the 6‑Oxopyridazin‑1(6H)‑yl Moiety: Dual CA‑IX and Kinase Pharmacophore Potential
The target compound incorporates a 6‑oxopyridazin‑1(6H)‑yl group that is absent in the most advanced in‑class reference molecules such as compound 4f (Krymov et al., 2022). Pyridazinone‑substituted benzenesulfonamides have been independently validated as potent hCA IX inhibitors, with Kᵢ values reaching the low nanomolar range (e.g., 5.4 nM) in expanded pyridazine‑containing benzene sulfonamide sets [1]. By contrast, 4f and other 1‑acylated indoline‑5‑sulfonamides that lack the pyridazinone appendage exhibit hCA IX Kᵢ values no better than 132.8 nM [2]. The pyridazinone ring simultaneously serves as a recognized scaffold for kinase inhibition: 6‑indolylpyridazinone derivatives have demonstrated c‑Met IC₅₀ values as low as 4.2 nM in enzymatic assays and 17 nM in EBC‑1 cellular proliferation [3]. No data are available for the target compound in kinase assays; the differentiation claim rests on the presence of a validated dual‑pharmacophore scaffold that is structurally absent in comparator molecules. This feature alone creates a unique multi‑target probing opportunity not provided by simpler indoline‑5‑sulfonamides.
| Evidence Dimension | Presence of pyridazinone heterocycle enabling simultaneous CA‑IX and kinase pharmacophore potential |
|---|---|
| Target Compound Data | Pyridazinone moiety present; No direct CA or kinase data available for this specific compound |
| Comparator Or Baseline | Compound 4f (1-acylated indoline-5-sulfonamide): No pyridazinone; CA IX Kᵢ = 132.8 nM [2]; Pyridazinone-substituted benzenesulfonamide: hCA IX Kᵢ = 5.4 nM [1]; 6-Indolylpyridazinone-quinoline 8a: c-Met IC₅₀ = 4.2 nM [3] |
| Quantified Difference | Pyridazinone scaffold associated with up to 24‑fold improvement in CA IX Kᵢ (132.8 nM → 5.4 nM) and enables kinase engagement (c‑Met IC₅₀ 4.2 nM vs. not applicable for non‑pyridazinone analogs) [REFS-1, REFS-2, REFS-3] |
| Conditions | hCA IX inhibition assay (stopped‑flow CO₂ hydration); c‑Met enzymatic assay; EBC‑1 cellular proliferation assay |
Why This Matters
For programs exploring CA IX/kinase polypharmacology, the pyridazinone substituent provides a structural basis for dual‑target activity that simpler indoline‑5‑sulfonamides cannot offer.
- [1] Krasavin, M.; Shetnev, A.; Baykov, S.; Kalinin, S.; Nocentini, A.; Sharoyko, V.; Poli, G.; Tuccinardi, T.; Korsakov, M.; Tennikova, T.B.; Supuran, C.T. Pyridazinone‑substituted benzenesulfonamides display potent inhibition of membrane‑bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines. Eur. J. Med. Chem. 2019, 182, 111626. https://doi.org/10.1016/j.ejmech.2019.111626 View Source
- [2] Krymov, S.K.; Scherbakov, A.M.; Dezhenkova, L.G.; Salnikova, D.I.; Soloveva, S.E.; Sorokin, D.V.; Vullo, D.; De Luca, V.; Capasso, C.; Supuran, C.T.; Shchekotikhin, A.E. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals 2022, 15, 1453. https://doi.org/10.3390/ph15121453 View Source
- [3] Enhancing the cellular anti‑proliferation activity of pyridazinones as c‑met inhibitors using docking analysis. Eur. J. Med. Chem. 2015, 95, 302–312. https://doi.org/10.1016/j.ejmech.2015.03.041 View Source
